molecular formula C6H12N2NiS4 B097516 Methyl niclate CAS No. 15521-65-0

Methyl niclate

Cat. No. B097516
CAS RN: 15521-65-0
M. Wt: 299.1 g/mol
InChI Key: BLCKKNLGFULNRC-UHFFFAOYSA-L
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Description

Methyl nicotinate, also known as methyl-3-pyridinecarboxylate, is a methyl ester of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically by refluxing with methanol in the presence of concentrated sulfuric acid. The compound has been studied for its antinociceptive activity, showing potential as a pain reliever in both peripheral and central mechanisms .

Synthesis Analysis

The synthesis of methyl nicotinate involves the esterification of nicotinic acid. This process is carried out by refluxing nicotinic acid with methanol and concentrated sulfuric acid, followed by extraction into an organic solvent such as chloroform. The reaction mixture is neutralized with sodium bicarbonate, and the product is purified using column chromatography. The purity is confirmed by thin-layer chromatography, and the structure is verified by NMR and mass spectroscopy . Other synthetic approaches include the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid , and the trifluoromethylation of an aryl iodide to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate .

Molecular Structure Analysis

The molecular structure of methyl nicotinate is confirmed through various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy and mass spectroscopy are commonly used to ascertain the structure of the synthesized compound . Additionally, the structure of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined by X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy .

Chemical Reactions Analysis

Methyl nicotinate can participate in various chemical reactions due to its ester functional group. For instance, it can undergo hydrolysis to yield nicotinic acid. It can also act as a ligand, as demonstrated in the synthesis of -bis(methylnicotinate)aquatrichlorochromium(III), where methyl nicotinate coordinates with chromium through the nitrogen atoms . The compound's reactivity is further illustrated in the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, where N1-methylnicotinamide is oxidized in the presence of potassium ferricyanide .

Physical and Chemical Properties Analysis

Methyl nicotinate appears as a white powder with a melting point of 40-42°C. The yield of the synthesis is reported to be 23.39% . Its physical properties, such as solubility and boiling point, are not detailed in the provided papers. However, its chemical properties, including its ability to act as a ligand and its reactivity in esterification and oxidation reactions, are well-documented . The compound's antinociceptive properties have been evaluated in vivo, showing significant pain relief in mice at oral doses of 5 and 10 mg/kg .

Scientific Research Applications

1. Peripheral Blood Collection Enhancement

Methyl nicotinate has been studied for its potential to improve peripheral blood collection. A study by Zhu et al. (2022) investigated the local application of methyl nicotinate solution to see if it could alter the content and proportion of blood cells in peripheral samples, finding it a feasible method, especially for patients with phobias or difficulties providing venous blood samples (Zhu et al., 2022).

2. Skin Penetration and Sensitivity

Research by Issachar et al. (1998) explored the cutaneous penetration of methyl nicotinate in individuals with sensitive skin. They found that individuals who reacted to lactic acid showed increased penetration of methyl nicotinate, suggesting higher absorption of water-soluble chemicals in sensitive skin (Issachar et al., 1998).

3. Ultrasound-Enhanced Skin Penetration

A clinical trial by McElnay et al. (1993) investigated the enhancement of skin penetration of methyl nicotinate via ultrasound (phonophoresis). Their results suggested that ultrasound treatment prior to application enhanced the drug's percutaneous absorption, supporting the hypothesis that phonophoresis may disrupt structured lipids in the stratum corneum (McElnay et al., 1993).

4. Antinociceptive Properties

A study by Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity in mice. They found that the compound exhibited effective peripheral and central antinociceptive activities, suggesting its potential use in pain management (Erharuyi et al., 2015).

5. Epigenetic Changes and Metabolic Impact

Research by Li et al. (2013) looked at nicotinamide, closely related to methyl nicotinate, and its impact on metabolic and epigenetic changes in rats. They observed that nicotinamide-induced oxidative tissue injury and altered methyl metabolism could lead to epigenetic changes, highlighting its potential impact on metabolic disorders (Li et al., 2013).

6. Schizophrenia Skin Test

A pilot study by Ward et al. (1998) evaluated a skin test for schizophrenia based on methyl nicotinate's effect on prostaglandin D2 production from skin macrophages. They found significant differences in responses between patients with schizophrenia and control subjects, suggesting the test's potential for diagnosing schizophrenia (Ward et al., 1998).

Safety and Hazards

Methyl nicotinate can be harmful if inhaled, in contact with skin, or if swallowed . It’s important to handle it with appropriate safety measures.

Future Directions

While specific future directions for Methyl nicotinate were not found in the search results, there are general future directions in the field of DNA methylation . These include the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

N,N-dimethylcarbamodithioate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCKKNLGFULNRC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2NiS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051746
Record name Nickel(II) bis(dimethyldithiocarbamate)
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Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15521-65-0
Record name Nickel dimethyldithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15521-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, bis(N,N-dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Nickel(II) bis(dimethyldithiocarbamate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel bis(dimethyldithiocarbamate)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl niclate

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